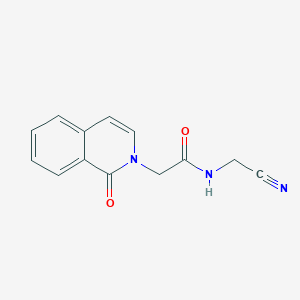
N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide, also known as IKK-16, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IKK-16 is a small molecule inhibitor that targets the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor-κB (NF-κB) pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, immune response, cell proliferation, and apoptosis.
科学研究应用
N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway. Inflammation is a common feature of many diseases, and N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to reduce inflammation by inhibiting the activation of NF-κB. N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide has also been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis, by suppressing the immune response.
作用机制
N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide works by inhibiting the IKK complex, which is responsible for the activation of NF-κB. The NF-κB pathway is activated in response to various stimuli, including inflammation, stress, and infection. Once activated, NF-κB translocates to the nucleus and regulates the expression of various genes involved in inflammation, immune response, and cell survival. By inhibiting the IKK complex, N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide blocks the activation of NF-κB and reduces the expression of these genes.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer, N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide reduces the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In autoimmune disorders, N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide suppresses the immune response by reducing the activation and proliferation of T cells.
实验室实验的优点和局限性
One of the advantages of N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide is its specificity for the IKK complex, which reduces the risk of off-target effects. N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide is its low solubility in water, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for the research of N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide. One direction is the development of more potent and selective IKK inhibitors that can be used for the treatment of various diseases. Another direction is the study of the combination of N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide with other drugs to enhance its therapeutic efficacy. Finally, the use of N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide in preclinical and clinical trials for the treatment of cancer, inflammation, and autoimmune disorders is an important area of research.
合成方法
The synthesis of N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide involves a multi-step process that starts with the reaction between 2-aminoacetophenone and ethyl cyanoacetate to form 2-(1-oxoisoquinolin-2-yl)acetic acid ethyl ester. This intermediate is then reacted with chloroacetonitrile to form N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide (N-(Cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide). The overall yield of the synthesis process is around 10%.
属性
IUPAC Name |
N-(cyanomethyl)-2-(1-oxoisoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c14-6-7-15-12(17)9-16-8-5-10-3-1-2-4-11(10)13(16)18/h1-5,8H,7,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXAMCCMPUPWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

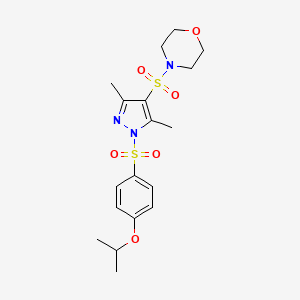

![(4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2930460.png)
![3-cyclopentyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2930463.png)
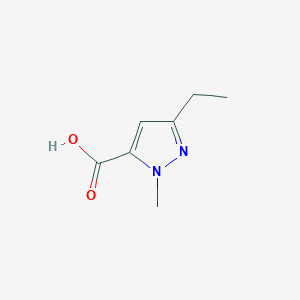
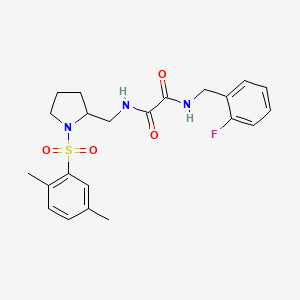

![4-[({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)methyl]-N-methylbenzamide](/img/structure/B2930470.png)
![1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2930474.png)
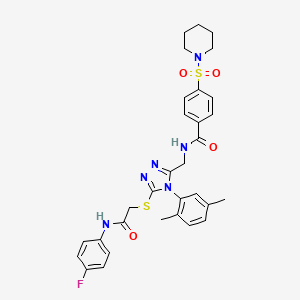
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B2930477.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(3-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2930478.png)
![2-Bromo-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2930479.png)
